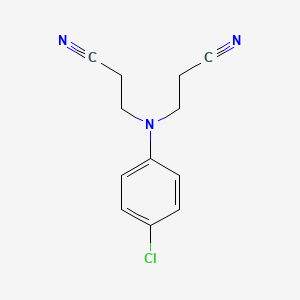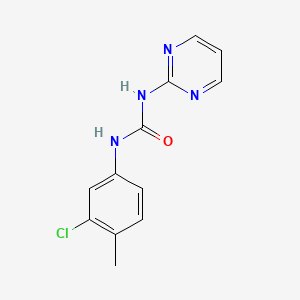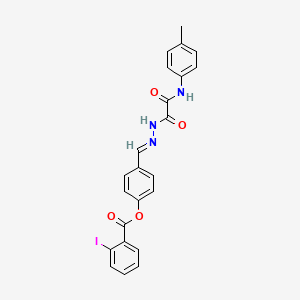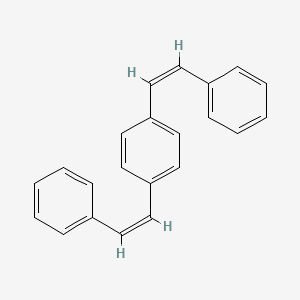
p-Di(cis-styryl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Di(cis-styryl)benzene: is an organic compound with the molecular formula C22H18. It is a derivative of stilbene, characterized by the presence of two cis-styryl groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Di(cis-styryl)benzene typically involves the hydrosilylation-protodesilylation of diarylalkynes. This method is preferred over using Lindlar’s catalyst due to its drawbacks, such as isomerization and production of alkanes during the reaction . The reaction conditions generally involve the use of a suitable solvent and a catalyst to facilitate the hydrosilylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: p-Di(cis-styryl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Di(cis-styryl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents due to their biological activity. Research is ongoing to explore their use in treating various diseases .
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its luminescent properties make it suitable for applications in display technology and sensors .
Wirkmechanismus
The mechanism by which p-Di(cis-styryl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in various photophysical processes, including fluorescence and phosphorescence. These properties are exploited in applications such as bioimaging and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
p-Di(trans-styryl)benzene: This compound has trans-styryl groups instead of cis-styryl groups, leading to different photophysical properties.
1,4-Bis(2-phenylvinyl)benzene: Another derivative of stilbene with similar structural features but different substituents.
Uniqueness: p-Di(cis-styryl)benzene is unique due to its cis-styryl configuration, which imparts distinct photophysical properties compared to its trans counterpart.
Eigenschaften
Molekularformel |
C22H18 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,4-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12- |
InChI-Schlüssel |
IJAAWBHHXIWAHM-XSYHWHKQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


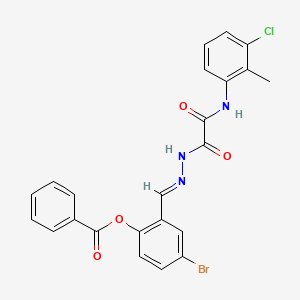
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
